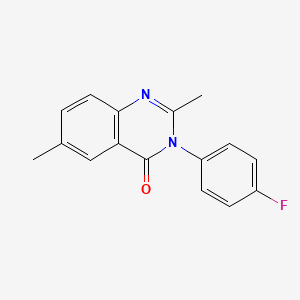

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolinones are a class of heterocyclic compounds that have attracted significant interest due to their broad spectrum of biological activities. The compound 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone is a derivative of the quinazolinone family, which is known for its diverse pharmacological properties, including antimalarial, antitumor, anticonvulsant, and antimicrobial activities . The presence of a fluorine atom on the phenyl ring at the 3-position is likely to influence the biological activity of the compound due to the electron-withdrawing nature of fluorine, which can affect the molecular interactions with biological targets.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilamide or its derivatives. For instance, 3,6-disubstituted fluorans containing 4(3H)-quinazolinone-3-yl groups can be synthesized by reacting various substituted benzoxazine-4-ones with 3-aminophenol . Similarly, the synthesis of 2-(4-fluorophenyl)-quinazolin-4(3H)-one, a closely related compound, involves the use of palladium-catalyzed intramolecular aerobic oxidative C-H amination of 2-aryl-3-(arylamino)quinazolinones . This suggests that the synthesis of 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone could also involve a cyclization step, possibly through a similar palladium-catalyzed reaction or other condensation reactions.

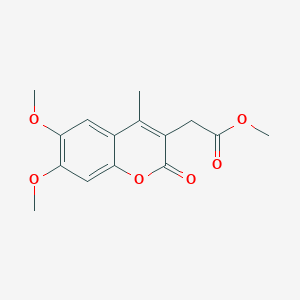

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substitution of the quinazolinone ring, such as the addition of a fluorophenyl group, can significantly alter the electronic distribution and steric hindrance, which in turn can affect the compound's reactivity and interaction with biological targets . The crystal structure analysis of a similar compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, revealed a monoclinic system with specific unit cell parameters, indicating that the substitution pattern can lead to different crystal packing arrangements .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including phosphorylation, cyclization, and amination, depending on the substituents present on the ring system. For example, 3-(2-(ethynyl)phenyl)quinazolinones can participate in visible-light-induced cascade cyclization reactions to form phosphorylated quinolino[2,1-b]quinazolinones . The presence of a fluorophenyl group could potentially influence such reactions by affecting the electron density of the quinazolinone ring and thus its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can affect the compound's lipophilicity, solubility, and stability. For instance, the hypolipidemic activity of quinazolinones is affected by the substitution pattern on the ring system, with certain substitutions leading to increased activity . The presence of a 4-fluorophenyl group could potentially enhance the lipophilicity of the compound, which may influence its biological activity and pharmacokinetic properties.

Scientific Research Applications

Antimicrobial Applications

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone and its derivatives have been studied for their potential as antimicrobial agents. For instance, novel fluorine-containing derivatives bearing quinazolinone along with 4-thiazolidinone were synthesized, showing remarkable in vitro antimicrobial potency against various bacterial strains and fungi (Desai et al., 2013). Moreover, 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives were screened for their antimicrobial activity against selected gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).

Antitumor and Cytotoxicity Studies

Several studies have explored the potential of quinazolinone derivatives in cancer treatment. Synthesis of 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinones led to the discovery of compounds with favorable cytotoxicity against renal cancer cell lines (Gürsoy & Karalı, 2003). Additionally, 4(3H)-quinazolinone derivatives with dithiocarbamate side chains showed significant in vitro antitumor activity against human myelogenous leukemia K562 cells (Cao et al., 2005).

Sensor Applications

Quinazolinone derivatives have also been used in sensor technology. A study utilized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone as a fluoroionophore for Fe(3+) sensitive optochemical sensors, demonstrating its efficiency in detecting iron ions in pharmaceutical preparations (Zhang et al., 2007).

Analgesic Activity

The compound's derivatives have also been examined for their analgesic properties. For instance, the synthesis of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one demonstrated significant in vitro analgesic activity (Osarodion, 2023).

Corrosion Inhibition

Research into quinazolinone derivatives has even extended into materials science, with studies investigating their efficacy as corrosion inhibitors for mild steel in acidic mediums, showing that these compounds can form a protective layer on the metal surface (Errahmany et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-2,6-dimethylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-10-3-8-15-14(9-10)16(20)19(11(2)18-15)13-6-4-12(17)5-7-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETCHZKMBRLVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)

![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)

![N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2512193.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B2512195.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2512199.png)

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2512200.png)

![N-[[4-[3-(2,2,2-Trifluoroethoxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2512202.png)

![6-(pyrrolidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2512203.png)